4-Bromo-1-[(5-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

Catalog No.
S15875146
CAS No.
M.F
C8H7Br2N3S
M. Wt
337.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-[(5-bromothiophen-2-YL)methyl]-1H-pyrazo...

Product Name

4-Bromo-1-[(5-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine

IUPAC Name

4-bromo-1-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine

Molecular Formula

C8H7Br2N3S

Molecular Weight

337.04 g/mol

InChI

InChI=1S/C8H7Br2N3S/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12)

InChI Key

JOTYJQWBKMXSSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=C(C(=N2)N)Br

4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound characterized by the presence of a brominated thiophene moiety linked to a pyrazole ring. This compound exhibits a unique structure that combines the reactivity of the bromine atoms with the biological activity of the pyrazole and thiophene rings. The molecular formula for this compound is C₁₃H₉Br₂N₃S, indicating its complex nature and potential for diverse applications in medicinal chemistry.

  • Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, which can modify its properties and reactivity.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions .

Research indicates that 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine may exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Activity: The pyrazole moiety is often associated with anticancer properties, potentially inhibiting tumor growth through interaction with specific cellular pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, modulating biochemical pathways relevant to disease processes .

The synthesis of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves several steps:

  • Preparation of 5-Bromothiophene: This is often achieved through bromination of thiophene derivatives.
  • Formation of Pyrazole Ring: The pyrazole moiety can be synthesized from appropriate precursors such as hydrazine derivatives.
  • Coupling Reaction: The final step usually involves a coupling reaction between the brominated thiophene and the pyrazole derivative, often facilitated by bases like potassium carbonate in solvents such as dimethylformamide .

4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Material Science: The unique electronic properties associated with the thiophene and pyrazole rings may allow its use in organic electronics or photonic devices.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use as a pesticide or fungicide .

Studies on the interaction profiles of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine focus on how it interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities to target proteins or enzymes.
  • In Vitro Assays: To assess biological activity against specific pathogens or cancer cell lines.

Understanding these interactions helps elucidate its mechanism of action and potential therapeutic benefits .

Several compounds exhibit structural similarities to 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
N-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine0.85Contains an ethyl group instead of a methyl group on the pyrazole ring.
3-(5-Bromo-thiophen-2-YL)-1-methylpyrazol0.80Lacks the additional bromine on the thiophene ring; simpler structure.
4,7-Bis(5-bromothiophen)-2,1,3-benzothiadiazole0.75Contains benzothiadiazole core; different electronic properties due to additional ring structure.

Uniqueness

The uniqueness of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amines lies primarily in its specific halogen substitution pattern combined with the structural features of both the brominated thiophene and pyrazole rings. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable molecule for further research and development in various scientific fields .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.87069 g/mol

Monoisotopic Mass

334.87274 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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